N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-4-(methylsulfonyl)benzamide
CAS No.: 896339-59-6
Cat. No.: VC4333082
Molecular Formula: C23H18N2O3S2
Molecular Weight: 434.53
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 896339-59-6 |
|---|---|
| Molecular Formula | C23H18N2O3S2 |
| Molecular Weight | 434.53 |
| IUPAC Name | 4-methylsulfonyl-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide |
| Standard InChI | InChI=1S/C23H18N2O3S2/c1-30(27,28)20-13-11-19(12-14-20)22(26)25-23-24-21(15-29-23)18-9-7-17(8-10-18)16-5-3-2-4-6-16/h2-15H,1H3,(H,24,25,26) |
| Standard InChI Key | QQMLAEJECQBIGD-UHFFFAOYSA-N |
| SMILES | CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 4-methylsulfonyl-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide, reflects its three core components:
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Thiazole ring: A five-membered heterocycle containing nitrogen and sulfur atoms at positions 1 and 3, respectively.
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Biphenyl group: A 4-phenylphenyl substituent attached to the thiazole’s 4-position, enhancing lipophilicity and planar stacking interactions.
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Methylsulfonyl benzamide: A benzamide derivative with a methylsulfonyl (-SOCH) group at the para position, contributing to electronic effects and hydrogen-bonding capacity.
The SMILES string and InChIKey provide unambiguous representations of its connectivity.
Physicochemical Properties
Key physical properties include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 434.53 g/mol |
| Solubility | Not publicly reported |
| Melting/Boiling Points | Undisclosed |
The methylsulfonyl group () introduces strong electron-withdrawing effects, potentially enhancing binding to biological targets through dipole interactions. The biphenyl moiety increases hydrophobic surface area, which may improve membrane permeability but could also reduce aqueous solubility.
Synthesis and Reaction Pathways
Synthetic Methodology
The synthesis of N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-4-(methylsulfonyl)benzamide involves multi-step organic reactions, as outlined in source:
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Thiazole Ring Formation:
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Condensation of thiourea derivatives with α-haloketones or α-bromoacetophenones under basic conditions (e.g., KCO in ethanol).
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Example: Reaction of 4-biphenylcarbonyl chloride with thiosemicarbazide to form the thiazole backbone.
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Suzuki-Miyaura Coupling:
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Introduction of the biphenyl group via palladium-catalyzed cross-coupling between aryl halides and aryl boronic acids.
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Sulfonylation:
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Attachment of the methylsulfonyl group using methanesulfonyl chloride in the presence of a base like pyridine.
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Amidation:
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Coupling of the sulfonylated benzoic acid with the thiazole-amine intermediate using coupling agents such as HATU or EDCI.
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Optimization Challenges
Reaction yields depend critically on:
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Catalyst selection: Palladium catalysts (e.g., Pd(PPh)) for Suzuki coupling.
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Solvent polarity: Polar aprotic solvents (DMF, DMSO) favor nucleophilic substitution but may complicate purification.
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Temperature control: Exothermic sulfonylation steps require cooling to prevent side reactions.
Purification typically employs column chromatography or recrystallization, though high-performance liquid chromatography (HPLC) is recommended for isolating enantiomerically pure forms.
Biological Activity and Mechanisms
Anticancer Prospects
Thiazole derivatives are known inhibitors of kinases (e.g., EGFR, VEGFR) and apoptosis regulators. Molecular docking studies suggest that the biphenyl group in analogous compounds intercalates into DNA or binds to tubulin, disrupting cancer cell proliferation. The methylsulfonyl moiety may further modulate redox signaling pathways, inducing oxidative stress in malignant cells.
Research Findings and Comparative Analysis
Key Studies on Analogous Compounds
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Antibacterial Hybrids: Combining thiazoles with cell-penetrating peptides (e.g., octaarginine) synergistically enhanced bacterial membrane disruption, reducing MIC values by 4–8 fold .
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Kinase Inhibition: Thiazole-benzamide hybrids inhibited cyclin-dependent kinases (CDKs) with IC values < 1 μM in hepatocellular carcinoma models.
Structure-Activity Relationships (SAR)
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Biphenyl Substituents: Para-substituted biphenyl groups improve planar stacking with aromatic residues in enzyme active sites.
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Sulfonamide Position: Meta-substitution (as in this compound) versus para-substitution alters electron distribution, affecting binding affinity.
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